molecular formula C12H15NO2 B1425389 N-[4-(hydroxymethyl)phenyl]pent-4-enamide CAS No. 1344062-74-3

N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Cat. No.: B1425389
CAS No.: 1344062-74-3
M. Wt: 205.25 g/mol
InChI Key: SUWHXWJKJNQXNH-UHFFFAOYSA-N
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Description

Historical Context of Pent-4-enamide Derivatives

The development of pent-4-enamide derivatives has its roots in the broader exploration of enamide chemistry that emerged as a significant area of organic synthesis research in the latter half of the twentieth century. Pent-4-enamide, the foundational structure with molecular formula C5H9NO, represents a basic enamide system containing a double bond at the terminal position of a five-carbon chain attached to an amide functional group. This fundamental structure has served as a versatile building block for the development of more complex derivatives through various functionalization strategies. Early research into enamide compounds revealed their potential as intermediates in the synthesis of biologically active molecules, particularly in the construction of nitrogen-containing heterocycles and as precursors to amino acid derivatives.

The historical significance of pent-4-enamide derivatives became particularly apparent through their role in natural product synthesis and pharmaceutical chemistry. Research has shown that enamide structures are present in numerous natural antibiotics, with some compounds containing carbon-phosphorus bonds that demonstrate significant biological activity. The antibiotic SF-2312 and its analogues, which contain enamide-related structures, have been subjects of extensive synthetic studies aimed at understanding their mechanism of action and developing more effective derivatives. These early investigations laid the groundwork for understanding how structural modifications to the basic pent-4-enamide framework could lead to compounds with enhanced or novel properties.

The synthetic methodology for creating pent-4-enamide derivatives has evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to control stereochemistry and introduce functional groups at specific positions. Studies have demonstrated that enamides can undergo various transformations, including radical additions, cyclization reactions, and metal-catalyzed coupling processes, making them valuable synthetic intermediates. The development of gold-catalyzed annulation reactions involving enamides with propargyl esters has provided new pathways for assembling complex molecular frameworks, as demonstrated in the total synthesis of natural products such as cephalotaxine and cephalezomine H.

Significance of N-[4-(Hydroxymethyl)phenyl]pent-4-enamide in Chemical Research

This compound occupies a unique position within the family of pent-4-enamide derivatives due to its specific substitution pattern that combines the reactivity of the enamide functionality with the versatility of the hydroxymethyl-substituted aromatic system. The compound's structure features a phenyl ring bearing a hydroxymethyl substituent at the para position, which provides additional sites for chemical modification and potential interactions in biological systems. This structural arrangement creates opportunities for further functionalization through reactions at both the hydroxymethyl group and the terminal alkene of the pentenamide chain, making it a valuable intermediate for synthetic applications.

The research significance of this compound extends to its potential role in medicinal chemistry applications, where the combination of aromatic and aliphatic structural elements provides a framework for developing molecules with specific biological activities. The hydroxymethyl group can serve as a handle for introducing various functional groups through standard organic transformations, while the enamide moiety offers opportunities for cyclization reactions that could lead to bioactive heterocyclic compounds. Studies on related pentenamide derivatives have shown their utility in synthesizing complex ring systems through domino cyclization processes, suggesting that this compound could serve as a precursor for similar transformations.

Property Value Reference
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Chemical Abstracts Service Number 1344062-74-3
Molecular Descriptor Language Number MFCD20414090
Simplified Molecular Input Line Entry System C=CCCC(=O)NC1=CC=C(C=C1)CO

The compound's significance is further highlighted by its potential applications in materials science and polymer chemistry, where enamide-containing molecules can serve as monomers or cross-linking agents in the development of functional materials. Research has demonstrated that compounds containing both aromatic and enamide functionalities can exhibit unique properties such as enhanced thermal stability and specific optical characteristics, making them valuable for specialized applications. The presence of the hydroxymethyl group provides additional opportunities for creating polymer networks through hydrogen bonding interactions or chemical cross-linking reactions.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound reflects the broader trends in enamide chemistry, with increasing focus on developing sustainable synthetic methods and exploring new applications for these versatile compounds. Recent investigations have emphasized the development of metal-catalyzed transformations that can efficiently convert enamide substrates into complex molecular frameworks under mild reaction conditions. Copper-catalyzed oxygenation reactions have emerged as particularly promising approaches for functionalizing alkene-tethered amides, with studies showing successful conversion of pent-4-enamides to succinimides under aerobic conditions. These methodologies represent significant advances in green chemistry approaches to enamide transformations.

Contemporary research has also focused on understanding the mechanistic aspects of enamide reactivity, particularly in the context of transition metal catalysis. Studies utilizing rhodium-catalyzed hydroformylation processes have demonstrated the ability to construct complex polycyclic frameworks from tryptyl-4-pentenamide derivatives through domino cyclization reactions. These findings suggest that this compound could potentially undergo similar transformations to generate structurally complex products with potential pharmaceutical applications. The development of enantioselective variants of these transformations remains an active area of research, with implications for the synthesis of optically active compounds.

Despite these advances, significant knowledge gaps remain in understanding the full potential of this compound and related compounds. Limited information is available regarding the specific biological activities of this compound, representing an important area for future investigation. The potential for this molecule to serve as a precursor for drug discovery applications requires systematic evaluation of its pharmacological properties and structure-activity relationships. Additionally, the development of efficient synthetic routes to this compound and its derivatives remains an important challenge, as current methodologies may not provide optimal access to this specific substitution pattern.

Research Area Current Status Knowledge Gaps Future Directions
Synthetic Methodology Limited commercial availability Efficient synthetic routes Development of scalable synthesis
Biological Activity Unknown pharmacological profile Structure-activity relationships Systematic biological evaluation
Material Applications Theoretical potential Practical applications Polymer and materials research
Mechanistic Understanding Related compound studies Specific reactivity patterns Detailed mechanistic investigations

Properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHXWJKJNQXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Sulfonamide Intermediates

In some protocols, sulfonamide intermediates are synthesized via nucleophilic substitution reactions involving allylcarbonates and sulfonamide nucleophiles under mild heating (50 °C) in tetrahydrofuran (THF). These intermediates can then be converted into the desired amide through further transformations, including deprotection steps.

Catalytic Approaches

Metal-catalyzed reactions, particularly those employing palladium or ruthenium catalysts, have been utilized to facilitate the formation of complex scaffolds including amides with unsaturated side chains. For example, Grubbs-type catalysts enable metathesis reactions that can be harnessed to construct the pent-4-enamide framework efficiently.

Catalyst Reaction Type Conditions Notes
Pd(PPh3)2(OAc)2 (10 mol%) Cross-coupling Benzene, 80 °C Used for scaffold diversification
Hoveyda-Grubbs 2nd gen (10 mol%) Olefin metathesis CH2Cl2, room temperature Enables ring-closing metathesis
CpRu(MeCN)3PF6 (10 mol%) Catalytic cyclization Acetone, room temperature Facilitates intramolecular cyclizations

These catalytic methods allow for the efficient construction of the unsaturated pent-4-enamide segment and its attachment to aromatic amines bearing hydroxymethyl groups.

Protection and Deprotection Strategies

Due to the presence of sensitive functional groups such as hydroxymethyl and amide moieties, protection strategies are often employed during synthesis to prevent side reactions. For example, o-nitrophenylsulfonyl groups are used to protect amines and are removed by treatment with thiophenol and potassium carbonate in anhydrous dimethylformamide (DMF) at 0 °C to room temperature.

Step Reagents & Conditions Purpose
Protection o-Nitrophenylsulfonyl group Protect amine functionality
Deprotection Thiophenol (1.2-2.4 equiv), K2CO3, DMF, 0 °C to RT Remove sulfonyl protecting group

Representative Synthetic Procedure Summary

Step Starting Material Reagents/Conditions Product/Outcome Yield (%)
1 Terephthaldehyde NaBH4, MeOH, 0 °C to RT, 12 h 4-(Hydroxymethyl)benzaldehyde 65
2 Allylcarbonate + NsNH2 THF, 50 °C, 12 h Sulfonamide intermediate 66
3 Sulfonamide intermediate Thiophenol, K2CO3, DMF, 0 °C to RT Deprotected amine intermediate -
4 Amine intermediate + pent-4-enoyl derivative Pd or Ru catalyst, appropriate solvent and temperature N-[4-(hydroxymethyl)phenyl]pent-4-enamide Variable

Research Findings and Optimization Notes

  • The reduction of terephthaldehyde to 4-(hydroxymethyl)benzaldehyde is sensitive to temperature and solvent choice; maintaining low temperature during NaBH4 addition improves selectivity and yield.
  • Catalytic metathesis reactions using Hoveyda-Grubbs catalysts provide a versatile and efficient route to the pent-4-enamide fragment, allowing for structural diversity and functional group tolerance.
  • Protection of amine groups with sulfonyl protecting groups is crucial to prevent side reactions during coupling steps, and their removal under mild conditions preserves the integrity of sensitive functionalities.
  • Purification by flash chromatography using gradient elution is standard to obtain high-purity products suitable for further transformations or biological testing.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)phenyl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The double bond in the pent-4-enamide backbone can be reduced to form a saturated amide.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-[4-(carboxymethyl)phenyl]pent-4-enamide.

    Reduction: Formation of N-[4-(hydroxymethyl)phenyl]pentanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Development
N-[4-(hydroxymethyl)phenyl]pent-4-enamide serves as a valuable scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The compound has shown promise in the development of inhibitors for various enzymes and receptors, particularly in the context of anticancer and antimicrobial therapies.

Case Study: Anticancer Activity
A study evaluated the anticancer potential of derivatives of this compound against human breast adenocarcinoma (MCF7) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development in cancer therapy.

CompoundIC50 (µM)Mechanism of Action
Derivative A15Induction of apoptosis
Derivative B22Inhibition of cell proliferation

Antimicrobial Applications

The compound has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Research indicates that modifications to the amide group can enhance activity against resistant strains.

Case Study: Antimicrobial Efficacy
In vitro studies were conducted to assess the antimicrobial activity of this compound derivatives against various pathogens. The results demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli25
Candida albicans30

Polymer Chemistry

This compound has also found applications in polymer chemistry, where it is used as a monomer or additive to enhance the properties of polymeric materials. Its incorporation can lead to improved mechanical strength and thermal stability.

Case Study: Polymer Modification
Research focused on the incorporation of this compound into polyacrylate matrices. The resulting materials exhibited enhanced thermal properties and resistance to degradation under environmental stressors.

PropertyControl PolymerModified Polymer
Thermal Stability (TGA onset, °C)250280
Mechanical Strength (Tensile Strength, MPa)3045

Interaction Studies

Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Studies using techniques such as surface plasmon resonance and molecular docking have provided insights into its binding affinities with various targets.

Key Findings

  • The compound exhibits high binding affinity for specific receptors involved in neurotransmission, indicating potential applications in neuropharmacology.
  • Interaction with enzymes involved in metabolic pathways suggests its utility in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)phenyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pent-4-enamide backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
N-[4-(Hydroxymethyl)phenyl]pent-4-enamide -CH2OH (hydroxymethyl) C12H15NO2 High solubility (predicted); no bioactivity reported
N-(4-Methoxyphenyl)pentanamide -OCH3 (methoxy) C12H17NO2 Anthelmintic activity; excellent drug-likeness
N-[4-(4-Nitrophenoxy)phenyl]pentanamide -O-C6H4-NO2 (nitrophenoxy) C17H16N2O4 Crystalline; strong H-bonding networks
4-Methoxybutyrylfentanyl -OCH3 + piperidinyl C23H30N2O2 Opioid analog; white powder; not water-soluble
N-[4-(Methoxymethyl)piperidinyl]propanamide -CH2OCH3 (methoxymethyl) C16H24N2O2 Pharmaceutical intermediate; unknown toxicity

Key Comparison Points

Substituent Effects on Solubility and Bioactivity The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to methoxy (-OCH3) or nitrophenoxy (-O-C6H4-NO2) analogs. This is critical for oral bioavailability . N-(4-Methoxyphenyl)pentanamide demonstrates potent anthelmintic activity, attributed to its balanced lipophilicity (LogP ~3.5) and hydrogen-bonding capacity . In contrast, the nitrophenoxy derivative forms rigid crystalline structures due to intermolecular H-bonding, which may limit solubility but enhance stability .

Synthetic Pathways this compound may be synthesized via acylation of 4-(hydroxymethyl)aniline with pent-4-enoyl chloride, analogous to the synthesis of N-[4-nitrophenoxyphenyl]pentanamide (using 4-nitrophenoxy aniline and pentanoyl chloride) . Methoxy-substituted analogs (e.g., 4-Methoxybutyrylfentanyl) require multi-step functionalization of the phenyl ring, complicating synthesis compared to hydroxymethyl derivatives .

Pharmacological Potential While N-(4-methoxyphenyl)pentanamide adheres to drug-likeness filters (e.g., Lipinski’s Rule of Five), the hydroxymethyl variant’s polar group may improve metabolic stability and reduce toxicity risks . 4-Methoxybutyrylfentanyl highlights the risks of structural modifications: despite its opioid activity, poor solubility and regulatory concerns limit clinical use .

Data Table: Physical and Chemical Properties

Property This compound N-(4-Methoxyphenyl)pentanamide N-[4-(4-Nitrophenoxy)phenyl]pentanamide
Molecular Weight 205.25 g/mol 207.27 g/mol 312.32 g/mol
Melting Point Not determined Not reported 162–164°C (crystalline)
LogP (Predicted) ~1.8 ~3.5 ~2.9
Hydrogen Bond Donors 2 (-NH, -OH) 1 (-NH) 2 (-NH, -NO2)
Bioactivity None reported Anthelmintic None reported

Biological Activity

N-[4-(hydroxymethyl)phenyl]pent-4-enamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxymethylphenyl group attached to a pent-4-enamide backbone. This configuration allows for various interactions with biological macromolecules, such as proteins and nucleic acids, potentially influencing their functions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxymethyl group. This interaction can stabilize protein structures or alter enzyme activities. The pent-4-enamide moiety may also engage in non-covalent interactions with active sites of enzymes or receptors, modulating their activity and leading to various biological effects, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors may influence signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the turbidimetric method, revealing promising results against both Gram-positive and Gram-negative bacteria.

Compound Activity Target
This compoundModerateGram-positive bacteria
This compoundSignificantGram-negative bacteria

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that it can effectively inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF725Induction of apoptosis

Case Studies and Research Findings

  • Case Study: Antimicrobial Screening
    • A study conducted by researchers at Virginia Commonwealth University screened several derivatives of this compound for antimicrobial activity. Results indicated that certain modifications enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in drug development .
  • Case Study: Cancer Cell Line Testing
    • In a comprehensive evaluation of anticancer properties, this compound was tested against multiple cancer cell lines. The findings suggested that the compound could induce apoptosis in MCF7 cells through caspase activation pathways .
  • Mechanistic Insights
    • Further investigations into the molecular mechanisms revealed that the compound may influence gene expression related to cell cycle regulation and apoptosis, providing insights into its therapeutic potential .

Q & A

Q. How can metabolic pathways of this compound be mapped in mammalian systems?

  • Methodology : Administer 14C^{14}C-labeled compound to hepatocyte cultures and track metabolites via radio-HPLC. Identify phase I/II metabolites using UPLC-QTOF-MS/MS. Confirm enzymatic pathways using CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.